Caffeic Acid Dimethyl Ether Phenethyl Ester
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Overview
Description
Caffeic Acid Dimethyl Ether Phenethyl Ester is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is structurally characterized by the presence of a phenethyl ester group and dimethyl ether substituents on the caffeic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caffeic Acid Dimethyl Ether Phenethyl Ester typically involves the esterification of caffeic acid with phenethyl alcohol, followed by methylation of the hydroxyl groups. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Caffeic Acid Dimethyl Ether Phenethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenethyl esters.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The biological effects of Caffeic Acid Dimethyl Ether Phenethyl Ester are primarily attributed to its ability to modulate various molecular targets and pathways. It acts by:
Inhibiting NF-κB Pathway: Reduces inflammation by blocking the activation of NF-κB, a key transcription factor involved in inflammatory responses.
Activating Nrf2 Pathway: Enhances antioxidant defense by promoting the expression of antioxidant enzymes through the activation of Nrf2.
Inducing Apoptosis: Triggers programmed cell death in cancer cells by modulating apoptotic pathways.
Comparison with Similar Compounds
Caffeic Acid Dimethyl Ether Phenethyl Ester can be compared with other similar compounds such as:
Caffeic Acid Phenethyl Ester: Both compounds share similar biological activities, but the dimethyl ether derivative may exhibit enhanced stability and bioavailability.
Ferulic Acid Phenethyl Ester: Another phenolic ester with antioxidant properties, but with different substituents on the aromatic ring.
Chlorogenic Acid: A related compound with similar antioxidant activities but differing in its esterification pattern.
This compound stands out due to its unique combination of structural features and biological activities, making it a promising candidate for further research and development in various fields.
Biological Activity
Caffeic Acid Dimethyl Ether Phenethyl Ester (CADMEPE) is a derivative of caffeic acid phenethyl ester (CAPE), a compound known for its diverse biological activities. This article explores the biological activity of CADMEPE, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by various studies and case analyses.
Chemical Structure and Properties
CADMEPE is structurally characterized by the presence of methoxy groups on the caffeic acid moiety, which enhances its lipophilicity and bioavailability compared to its parent compound, CAPE. This structural modification is crucial for its pharmacological efficacy.
Biological Activities
1. Antioxidant Activity
CADMEPE exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress-induced damage.
2. Anti-inflammatory Effects
CADMEPE effectively inhibits the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses. By suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, CADMEPE demonstrates potential in treating inflammatory diseases.
3. Anticancer Properties
Research indicates that CADMEPE possesses anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving oxidative stress and inhibition of cell proliferation pathways such as Akt/mTOR signaling. In vivo studies have shown promising results in reducing tumor growth in xenograft models.
4. Neuroprotective Effects
CADMEPE has been identified as a neuroprotective agent, promoting neurodifferentiation and protecting against neurodegenerative diseases. It modulates key proteins involved in neuronal differentiation and reduces oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities of CADMEPE
Case Study: Anticancer Activity
A study investigated the effects of CADMEPE on hepatocellular carcinoma (HCC) cells. The compound demonstrated an IC50 value of 5.6 µM, indicating potent anticancer activity comparable to established chemotherapeutics like sorafenib. Tumor volume was significantly reduced in treated groups compared to controls, highlighting its potential as a therapeutic agent against HCC .
Case Study: Neuroprotective Effects
In a model of ischemic brain injury, CADMEPE administration resulted in decreased levels of oxidative stress markers and improved neurological outcomes. The compound's ability to modulate neuroinflammatory responses suggests its potential utility in treating conditions such as Alzheimer's disease .
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-phenylethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3/b11-9+ |
InChI Key |
OHBFHJOQNCVEOU-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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